![molecular formula C22H13ClO B13886584 7-Chloro-5-phenylnaphtho[1,2-b]benzofuran](/img/structure/B13886584.png)
7-Chloro-5-phenylnaphtho[1,2-b]benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-5-phenylnaphtho[1,2-b]benzofuran is a complex organic compound with the molecular formula C22H13ClO and a molecular weight of 328.79 g/mol . This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-phenylnaphtho[1,2-b]benzofuran can be achieved through a photochemical reaction involving 2,3-disubstituted benzofurans . The process includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via the elimination of a water molecule . The starting materials, terarylenes, are prepared through a three-component condensation of phenols, arylglyoxals, and cyclic 1,3-diketones .
Industrial Production Methods
Industrial production methods for this compound involve bulk custom synthesis and procurement . The compound is typically produced in large quantities and requires stringent quality control measures to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-phenylnaphtho[1,2-b]benzofuran undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions . The reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields and product purity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce quinones, while reduction reactions may yield alcohols or hydrocarbons . Substitution reactions can lead to a variety of substituted benzofuran derivatives .
Scientific Research Applications
7-Chloro-5-phenylnaphtho[1,2-b]benzofuran has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other advanced materials.
Mechanism of Action
The mechanism of action of 7-Chloro-5-phenylnaphtho[1,2-b]benzofuran involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), which plays a role in regulating insulin signaling and glucose homeostasis . Additionally, compounds containing the benzofuran moiety have been found to inhibit tumor necrosis factor (TNF-α) production, contributing to their anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-5-phenylbenzo[b]naphtho[2,1-d]furan: A closely related compound with similar structural features and applications.
Dibenzo[b,d]furan derivatives: These compounds share the benzofuran core and exhibit various biological activities, including anticancer and antimicrobial properties.
Uniqueness
7-Chloro-5-phenylnaphtho[1,2-b]benzofuran is unique due to its specific substitution pattern and the presence of a chlorine atom, which can influence its reactivity and biological activity . This compound’s distinct structure allows for targeted interactions with molecular pathways, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C22H13ClO |
|---|---|
Molecular Weight |
328.8 g/mol |
IUPAC Name |
7-chloro-5-phenylnaphtho[1,2-b][1]benzofuran |
InChI |
InChI=1S/C22H13ClO/c23-19-11-6-12-20-21(19)18-13-17(14-7-2-1-3-8-14)15-9-4-5-10-16(15)22(18)24-20/h1-13H |
InChI Key |
IOGOBWBKTRPOBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C42)OC5=C3C(=CC=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(2-Methoxyvinyl)norbornan-1-yl]methanol](/img/structure/B13886507.png)
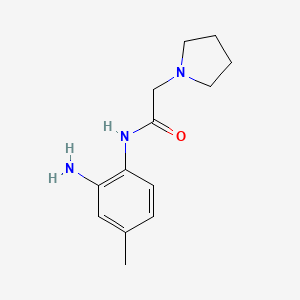
![Benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide](/img/structure/B13886527.png)
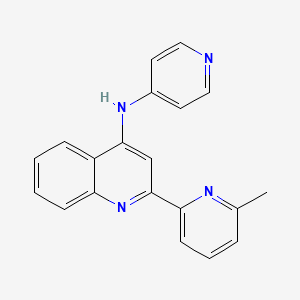
![N-[2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;methyl sulfate](/img/structure/B13886533.png)
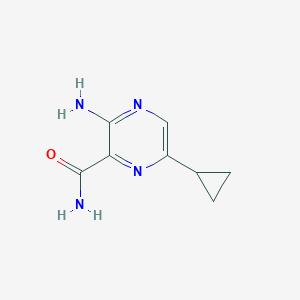
![3-Chloro-6-piperazin-1-ylimidazo[1,2-a]pyrazine](/img/structure/B13886536.png)
![tert-butyl 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3,6-dihydro-2H-pyridine-1-carboxylate](/img/structure/B13886538.png)
![(4,12-Diacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) 3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate](/img/structure/B13886540.png)
![Tert-butyl 2-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetate](/img/structure/B13886541.png)
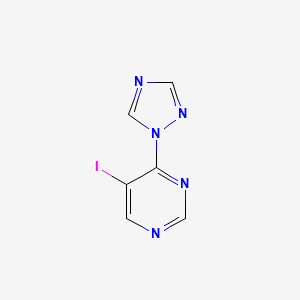
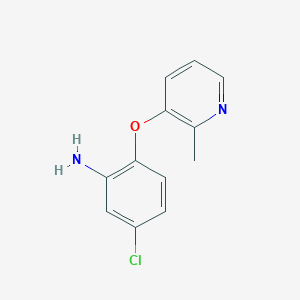

![1,1-Dimethylethyl 3-methyl-4-(1-methylethyl)-6H-thieno[2,3-b]pyrrole-6-carboxylate](/img/structure/B13886558.png)
